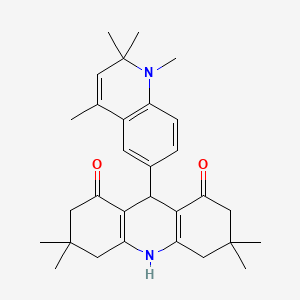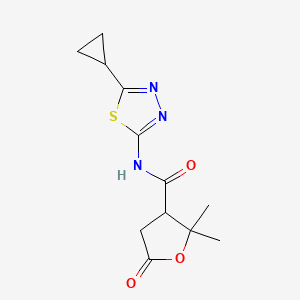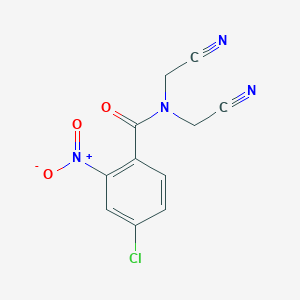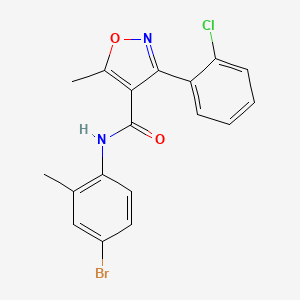![molecular formula C19H17N5O B11029214 6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11029214.png)
6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction.
Introduction of Substituents: The specific substituents, such as the 4-methoxyphenyl and 5-methyl groups, are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Microwave-Assisted Synthesis: This method can enhance reaction rates and yields by providing uniform heating.
Catalyst-Free Methods: Utilizing eco-friendly approaches that avoid the use of heavy metals or other catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Phenolic Derivatives: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Substituted Aromatics: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in various metabolic pathways.
Receptor Binding: Investigated for its ability to bind to specific receptors, influencing cellular signaling pathways.
Medicine
Anticancer Activity: Exhibits potential anticancer properties by inducing apoptosis in cancer cells.
Anti-inflammatory Effects: Shows promise in reducing inflammation by modulating immune responses.
Industry
Pharmaceuticals: Used in the development of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, including:
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity, affecting metabolic pathways.
Receptor Modulation: Interacts with specific receptors on cell surfaces, altering cellular responses and signaling pathways.
DNA Intercalation: Can intercalate into DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine
- 5-Methyl-7-hydroxy-1,3,4-triazindolizine
Uniqueness
- Structural Features : The presence of both methoxy and methyl groups, along with the fused triazole-pyrimidine ring system, provides unique chemical properties.
- Biological Activity : Exhibits a distinct profile of biological activities compared to other triazolopyrimidines, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C19H17N5O |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H17N5O/c1-12-16(13-8-10-15(25-2)11-9-13)17(20)24-19(21-12)22-18(23-24)14-6-4-3-5-7-14/h3-11H,20H2,1-2H3 |
Clave InChI |
VEDZHXGWQYIAEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC(=NN2C(=C1C3=CC=C(C=C3)OC)N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11029142.png)
![(1E)-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B11029150.png)
![(1Z)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029156.png)

![2,7-Diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11029182.png)
![4-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11029193.png)
![2-methyl-1-(3-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11029195.png)
![2-[4-(2-furylcarbonyl)piperazino]-1-[2,2,4,6-tetramethyl-1(2H)-quinolinyl]-1-ethanone](/img/structure/B11029201.png)
![N-(2,4-dimethylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11029206.png)
![Ethyl 2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11029221.png)
![4-chloro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11029226.png)

